An In-depth Technical Guide to 3-Morpholinopropyl Isothiocyanate: Chemical Properties and Biological Activity
An In-depth Technical Guide to 3-Morpholinopropyl Isothiocyanate: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 3-Morpholinopropyl isothiocyanate (3MP-ITC), a synthetic isothiocyanate with significant potential in chemoprevention. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Core Chemical Properties
3-Morpholinopropyl isothiocyanate is a synthetic organosulfur compound belonging to the isothiocyanate class. Its chemical structure features a morpholine ring linked to an isothiocyanate group via a propyl chain.
Table 1: Physicochemical Properties of 3-Morpholinopropyl Isothiocyanate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄N₂OS | [1] |
| Molecular Weight | 186.28 g/mol | [1] |
| CAS Number | 32813-50-6 | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 183 °C at 13 mmHg | [2] |
| Density | 1.094 g/mL at 25 °C | [2] |
| Refractive Index | 1.5305 at 20 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Morpholinopropyl isothiocyanate.
Mass Spectrometry
The mass spectrum of 3-Morpholinopropyl isothiocyanate is available through the NIST WebBook, providing valuable information for its identification.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 3-Morpholinopropyl isothiocyanate exhibits a characteristic strong and sharp absorption band for the isothiocyanate (-N=C=S) group, typically found in the range of 2000-2200 cm⁻¹.[1][3] Other significant peaks would correspond to the C-H stretching of the alkyl chain and the C-O-C stretching of the morpholine ring.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the morpholine ring, typically as multiplets around 2.4-2.5 ppm and 3.6-3.7 ppm.[6][7] The propyl chain protons would appear as distinct multiplets, with the protons adjacent to the nitrogen atoms and the isothiocyanate group being the most deshielded.
-
¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the isothiocyanate carbon in the range of 120-140 ppm, which can sometimes be broad.[8][9] The carbons of the morpholine ring and the propyl chain would appear in the aliphatic region of the spectrum.[10][11]
Synthesis and Purification
The synthesis of 3-Morpholinopropyl isothiocyanate typically starts from the corresponding primary amine, 3-morpholinopropanamine. Several general methods for the synthesis of isothiocyanates from primary amines can be adapted for this specific compound.
Synthesis via Thiophosgene
A common method involves the reaction of the primary amine with thiophosgene (CSCl₂) in the presence of a base, such as triethylamine or sodium bicarbonate, in an inert solvent like dichloromethane.[12][13][14]
Experimental Workflow for Synthesis via Thiophosgene
Caption: Synthesis of 3-MPITC via Thiophosgene.
Synthesis via Carbon Disulfide
An alternative, less hazardous method involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as a carbodiimide or phosphorus oxychloride, to yield the isothiocyanate.[12][15][16]
Experimental Protocol: Synthesis from 3-Morpholinopropanamine and Carbon Disulfide
-
Dithiocarbamate Salt Formation: Dissolve 3-morpholinopropanamine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a base (e.g., potassium hydroxide). Slowly add a slight excess of carbon disulfide while stirring and maintaining the temperature below 30°C. Stir for 2-4 hours at room temperature.
-
Isothiocyanate Formation: To the resulting dithiocarbamate salt solution, add a desulfurizing agent (e.g., ethyl chloroformate) dropwise while cooling in an ice bath.
-
Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[17][18]
Biological Activity: Nrf2 Signaling Pathway Induction
3-Morpholinopropyl isothiocyanate has been identified as a potent inducer of the NF-E2-related factor 2 (Nrf2) signaling pathway.[19] This pathway plays a critical role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to inducers like 3MP-ITC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating their transcription.[19]
Signaling Pathway of Nrf2 Activation by 3-Morpholinopropyl Isothiocyanate
Caption: Nrf2 activation by 3-MPITC.
Experimental Protocol: Western Blot for Nrf2 Activation
This protocol outlines the general steps to assess the activation of the Nrf2 pathway in a cell line like HepG2 upon treatment with 3-Morpholinopropyl isothiocyanate.
-
Cell Culture and Treatment: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS). Treat the cells with varying concentrations of 3-Morpholinopropyl isothiocyanate for a specified duration.
-
Protein Extraction: Lyse the cells to extract total protein or perform subcellular fractionation to isolate nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2 and downstream targets (e.g., NQO1, HO-1), as well as a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Safety and Handling
3-Morpholinopropyl isothiocyanate should be handled with appropriate safety precautions in a well-ventilated area or a fume hood. It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
3-Morpholinopropyl isothiocyanate is a promising synthetic compound with well-defined chemical properties and significant biological activity as a potent inducer of the Nrf2 signaling pathway. This technical guide provides a foundational resource for researchers interested in exploring its therapeutic potential, particularly in the context of chemoprevention and diseases associated with oxidative stress. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its clinical utility.
References
- 1. 3-Morpholinopropyl isothiocyanate [webbook.nist.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 5. Isopropyl isothiocyanate [webbook.nist.gov]
- 6. N-(3-Aminopropyl)morpholine(123-00-2) 1H NMR [m.chemicalbook.com]
- 7. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. compoundchem.com [compoundchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. cbijournal.com [cbijournal.com]
- 17. benchchem.com [benchchem.com]
- 18. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 19. 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
